1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is a chemical compound that belongs to the class of piperazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a carboxyphenyl group and a butyl substituent on the piperazine ring. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical reactions involving piperazine and carboxylic acids. The specific synthesis methods may vary, but they typically involve the functionalization of the piperazine ring or the introduction of the carboxyphenyl group.
1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine can be classified as:
The synthesis of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine can be achieved through several methods, including:
The molecular structure of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine can be represented as follows:
1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine can participate in various chemical reactions:
The mechanism of action for compounds like 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine often involves interactions with biological targets such as receptors or enzymes.
Research studies are necessary to elucidate specific binding affinities and mechanisms through biochemical assays.
Physical property data should be collected from standardized databases such as PubChem or Sigma-Aldrich for precise values.
1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine has potential applications in various scientific fields:
Research into this compound's efficacy and safety profiles is crucial for advancing its applications in medicine.
Piperazine ranks among the most prevalent heterocyclic scaffolds in FDA-approved drugs, with over 100 therapeutic agents incorporating this moiety [2] [5]. Its significance stems from three key attributes:
Table 1: Therapeutic Classes of Select FDA-Approved Piperazine-Containing Drugs (2011-2023)
Therapeutic Area | Representative Drugs | Molecular Target |
---|---|---|
Oncology | Palbociclib, Ribociclib, Abemaciclib | CDK4/6 inhibitors |
CNS Disorders | Vortioxetine, Brexpiprazole | Serotonin receptors |
Antivirals | Dolutegravir, Bictegravir | HIV integrase |
Antimicrobials | Ciprofloxacin* | DNA gyrase |
Note: Ciprofloxacin approved pre-2011; included for structural context [5].
Recent drug approvals (2011–2023) demonstrate piperazine’s adaptability across diverse targets: 33% of piperazine-containing drugs function as kinase inhibitors, 25% as receptor modulators, and 15% as enzyme inhibitors [1]. The moiety frequently serves as a conformational bridge between hydrophobic domains and hydrogen-bonding groups, exemplified by venetoclax's Bcl-2 binding motif where piperazine optimizes solvent exposure [1].
This hybrid scaffold integrates three pharmacophoric elements:
Table 2: Key Physicochemical Properties of the Target Compound
Parameter | Value/Prediction | Structural Determinant |
---|---|---|
Molecular weight | 290.35 g/mol | C~16~H~24~N~2~O~2~ composition |
Calculated logP | ≈3.1 (Moderate lipophilicity) | n-Butyl chain dominates hydrophobicity |
Hydrogen bond donors | 1 (carboxyl) | Ortho-positioned -COOH |
Hydrogen bond acceptors | 4 (2xN, carbonyl O, hydroxyl O) | Piperazine N + carboxylate |
Topological polar surface area | ≈55 Ų | Limited by alkyl chain |
The ortho-carboxyl group enables unique binding modes versus meta/para isomers, as demonstrated in hydroxynaphthalenecarboxamides where substitution patterns dramatically alter antimicrobial potency [4]. Molecular modeling suggests the n-butyl chain occupies a sterically constrained subpocket, analogous to C3-alkylated piperazines in 5-HT~7~ receptor ligands [3].
This compound’s structural hybridity suggests three therapeutic vectors:
Current research prioritizes this scaffold due to:
Hypothetical analog design table based on SAR principles:
Region | Modification | Therapeutic Objective |
---|---|---|
Carboxyl group | Amide formation | Enhanced CNS penetration |
n-Butyl chain | Cyclopropyl replacement | Metabolic stability (CYP450 avoidance) |
Piperazine C2/C5 | Methyl branching | Conformational restraint for receptor selectivity |
Aromatic ring | Fluorination ortho to CH~2~ | Improved membrane permeability |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2